molecular formula C16H20FN3OS B2752066 1-(Tert-butyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea CAS No. 1421452-74-5

1-(Tert-butyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea

Cat. No.: B2752066
CAS No.: 1421452-74-5
M. Wt: 321.41
InChI Key: OLRQWSQZMKSNPY-UHFFFAOYSA-N
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Description

This compound belongs to a class of urea derivatives incorporating a thiazole core substituted with a 2-fluorophenyl group and a methyl group at the 4-position. The tert-butyl urea moiety enhances lipophilicity and metabolic stability, while the fluorinated aromatic ring contributes to electronic modulation and binding affinity. Such structural features are common in kinase inhibitors and anticancer agents, as seen in related compounds (e.g., ).

Properties

IUPAC Name

1-tert-butyl-3-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3OS/c1-10-13(9-18-15(21)20-16(2,3)4)22-14(19-10)11-7-5-6-8-12(11)17/h5-8H,9H2,1-4H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRQWSQZMKSNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under mild heating . The process may also involve the use of catalysts or reagents to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or

Biological Activity

1-(Tert-butyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea (CAS No. 1421452-74-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20FN3OSC_{16}H_{20}FN_{3}OS, with a molecular weight of 321.4 g/mol. The structure features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial agents.

While specific mechanisms for this compound are still under investigation, compounds containing thiazole moieties often exhibit their biological effects through the inhibition of key enzymes involved in cell proliferation and survival. This includes targeting kinases and other proteins critical for cancer cell growth.

Anticancer Activity

This compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF712.50Inhibition of estrogen receptor signaling
A54926.00Induction of apoptosis
NCI-H46042.30Cell cycle arrest

These values indicate that the compound has significant cytotoxic effects, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Studies have indicated that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways.

Study 1: Antitumor Efficacy

A recent study assessed the antitumor efficacy of various thiazole derivatives, including our compound, against human breast cancer cells (MCF7). The results showed that the compound inhibited cell growth significantly at concentrations as low as 12.50 µM, suggesting potent antitumor activity .

Study 2: Mechanistic Insights

Another study explored the mechanistic insights into how compounds similar to this compound induce apoptosis in cancer cells. The findings indicated that these compounds activate caspase pathways leading to programmed cell death, which is essential for effective cancer therapy .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other thiazole-based compounds.

Compound IC50 (µM) Target
Compound A (Thiazole derivative)10.00Breast cancer
Compound B (Thiazole derivative)15.00Lung cancer
This compound 12.50 Breast cancer

This table illustrates that while the compound has competitive IC50 values against established thiazole derivatives, further optimization may enhance its potency and selectivity.

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a therapeutic agent due to its structural similarities with known bioactive molecules. Research suggests that derivatives of urea compounds can exhibit various biological activities, including:

  • Anti-cancer properties : Urea derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The thiazole moiety is particularly noted for enhancing anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Agricultural Chemistry

1-(Tert-butyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea has applications as a pesticide or fungicide. The thiazole ring in the compound is known for its efficacy against various plant pathogens and pests:

  • Pesticidal Activity : The compound's structure allows it to interact with biological systems of pests, leading to mortality or growth inhibition. It can be used in formulations that enhance its effectiveness when combined with other agricultural chemicals .

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors for specific enzymes:

  • Urease Inhibition : Studies have highlighted the importance of urease inhibitors in treating conditions related to excessive urease activity, such as kidney stones and urinary tract infections. The urea structure is critical for binding to the urease enzyme, potentially leading to effective therapeutic agents .

Case Studies

StudyFocusFindings
Study on Urease Inhibitors Investigated the efficacy of urea derivativesFound that certain structural modifications enhance inhibitory activity against urease, indicating potential for treating related disorders .
Agricultural Applications Evaluated the effectiveness of thiazole-containing compoundsDemonstrated significant pest control capabilities, suggesting utility in sustainable agriculture practices .
Anticancer Activity Assessed the cytotoxic effects on cancer cell linesReported promising results indicating that modifications to the urea structure could lead to improved anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogs are selected based on shared pharmacophores: urea/thiourea groups , thiazole/triazole rings , and fluorinated aryl substituents .

Table 1: Structural Comparison of Selected Compounds
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Thiazole-urea 2-(2-fluorophenyl), 4-methyl, tert-butyl urea ~349.4* Not explicitly reported** -
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea () Triazole-thiourea Phenyl, thiomethyl linker, triazole ~405.5 Dual Kit/Aur kinase inhibition
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine () Thiazole-triazole tert-Butyl, 1,2,4-triazole ~265.3 Anticancer lead compound
Example 75 () Pyrazolo-pyrimidine-thiazole 2,4-Dimethylthiazole, fluorophenyl, chromen-4-one ~615.7 Kinase inhibition (unspecified)

Calculated based on formula C₁₇H₂₁FN₄OS.

Q & A

Q. Example SAR Table :

ModificationCDK2 IC₅₀ (nM)Solubility (µg/mL)
4-Methyl thiazole45 ± 312
4-Isopropyl thiazole28 ± 28
2-Nitro fluorophenyl15 ± 15

What are the challenges in confirming the compound’s target engagement, and which techniques address them?

Advanced Research Question
Key challenges include off-target effects and low cellular permeability. Solutions:

  • Cellular thermal shift assay (CETSA) : Validate target binding in lysates and live cells .
  • SPR spectroscopy : Measure real-time binding kinetics (KD) with immobilized CDK2 .
  • Proteolysis-targeting chimeras (PROTACs) : Degrade targets to confirm functional relevance .

How to optimize the compound’s solubility and stability for in vivo studies?

Advanced Research Question

  • Salt formation : Use hydrochloride salts to enhance aqueous solubility (>50 µg/mL) .
  • Prodrug design : Mask the urea moiety with acetyl groups, which hydrolyze in vivo .
  • Formulation : Use PEG-400/water (1:1) for intravenous administration .

What computational methods aid in predicting the binding mode with kinases like CDK2?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1HCL) to model tert-butyl-thiazole interactions .
  • MD simulations : Run 100-ns trajectories to assess conformational stability of the urea linker .

How to analyze metabolic pathways and identify primary metabolites?

Advanced Research Question

  • LC-MS/MS : Incubate with liver microsomes (human/rat) and monitor phase I metabolites (hydroxylation at tert-butyl) .
  • Isotopic labeling : Use ¹⁴C-labeled compound to trace excretion routes in rodent models .

What orthogonal assays validate the compound’s mechanism when initial data is inconclusive?

Advanced Research Question

  • CRISPR knockouts : Delete CDK2/PTPN2 in cell lines to confirm phenotype rescue .
  • Transcriptomics : Perform RNA-seq to identify downstream pathways (e.g., cell cycle arrest) .

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